Tiron
Overview
Description
Tiron: , also known by its systematic name disodium 4,5-dihydroxy-1,3-benzenedisulfonate, is a chemical compound widely recognized for its ability to form strong complexes with metals such as titanium and iron . This compound is characterized by its water solubility and non-toxic nature, making it a valuable reagent in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tiron can be synthesized through the sulfonation of catechol (1,2-dihydroxybenzene) with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt . The reaction conditions typically involve heating catechol with sulfuric acid under controlled temperatures to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes where catechol is treated with sulfuric acid in reactors designed to handle high temperatures and pressures. The resulting sulfonated product is then neutralized with sodium hydroxide to yield disodium 4,5-dihydroxy-1,3-benzenedisulfonate .
Chemical Reactions Analysis
Types of Reactions: Tiron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced back to its catechol form.
Substitution: this compound can participate in substitution reactions where its sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Catechol.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Tiron is extensively used as a chelating agent in analytical chemistry for the determination of trace metals. It forms stable complexes with metals like iron, aluminum, and titanium, which can be detected using colorimetric and spectrophotometric methods .
Biology and Medicine: In biological and medical research, this compound is used for its antioxidant properties. It can scavenge reactive oxygen species, making it useful in studies related to oxidative stress and its effects on cellular processes .
Industry: this compound is employed in the electrochemical industry for the preparation of redox flow batteries and modified glass electrodes. Its ability to form stable complexes with metals enhances the performance and stability of these devices .
Mechanism of Action
Tiron exerts its effects primarily through its ability to chelate metal ions. The compound’s catechol groups coordinate with metal ions, forming stable complexes. This chelation process can inhibit metal-catalyzed oxidative reactions, thereby reducing oxidative stress . In biological systems, this compound’s antioxidant properties help protect cells from damage caused by reactive oxygen species .
Comparison with Similar Compounds
Catechol: Similar to Tiron in its ability to chelate metal ions but lacks the sulfonate groups, making it less water-soluble.
Disodium ethylenediaminetetraacetate (EDTA): Another chelating agent widely used in analytical chemistry and medicine.
Uniqueness: this compound’s uniqueness lies in its dual functionality as both a chelating agent and an antioxidant. Its water solubility and non-toxic nature further enhance its applicability in various fields, making it a versatile compound for scientific research and industrial applications .
Biological Activity
Tiron, chemically known as sodium 4,5-dihydroxybenzene-1,3-disulfonate, is a potent antioxidant that has garnered attention for its diverse biological activities. This article explores this compound's mechanisms of action, effects on various cell types, and its potential therapeutic applications based on recent research findings.
Antioxidant Properties
This compound acts primarily as a scavenger of reactive oxygen species (ROS), which are implicated in oxidative stress and various pathological conditions. Its ability to mitigate oxidative damage has been demonstrated in multiple studies:
- Cellular Protection : this compound has been shown to enhance mitochondrial function and reduce senescence in human periosteum-derived cells (hPDCs). It increases mitochondrial activity while decreasing markers of cellular aging, such as senescence-associated β-galactosidase activity .
- Inhibition of Matrix Metalloproteinases : In human dermal fibroblasts, this compound inhibits the expression of matrix metalloproteinases (MMP)-1 and MMP-3 induced by ultraviolet B (UVB) radiation. This inhibition occurs through blocking the activation of the MAPK signaling pathway and preventing AP-1 binding to MMP promoters, suggesting its role in protecting against photoaging .
Effects on Osteogenic Differentiation
This compound's impact on osteogenic differentiation presents a complex picture:
- Positive Effects : While this compound enhances mitochondrial function in hPDCs, it paradoxically impairs osteoblastic differentiation. Specifically, it reduces alkaline phosphatase (ALP) activity and mineralization, suggesting a nuanced role in bone health .
- Mitochondrial Biogenesis : The compound promotes mitochondrial biogenesis during osteoblastic differentiation, indicating that while it supports mitochondrial health, it may not favor the differentiation process itself .
Research Findings and Case Studies
Several studies have elucidated this compound's biological activities through various methodologies:
Study Focus | Findings | Methodology |
---|---|---|
Antioxidant effects in hPDCs | Increased mitochondrial activity; decreased cellular senescence | Western blot, ELISA |
Inhibition of MMPs in fibroblasts | Reduced UVB-induced MMP-1 and MMP-3 expression; blocked MAPK pathway activation | Real-time PCR, Western blot |
Osteogenic differentiation impacts | Reduced ALP activity and mineralization despite increased mitochondrial function | Cell culture assays |
Potential Therapeutic Applications
Given its antioxidant properties and effects on cellular pathways, this compound holds promise for several therapeutic applications:
- Skin Protection : Its ability to inhibit UVB-induced damage suggests potential use in skincare formulations aimed at preventing photoaging.
- Bone Health : Although it impairs osteogenic differentiation, understanding its dual role could lead to targeted therapies for age-related bone diseases by modulating oxidative stress responses.
Properties
CAS No. |
149-45-1 |
---|---|
Molecular Formula |
C6H6NaO8S2 |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
disodium;4,5-dihydroxybenzene-1,3-disulfonate |
InChI |
InChI=1S/C6H6O8S2.Na/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;/h1-2,7-8H,(H,9,10,11)(H,12,13,14); |
InChI Key |
ISLHTVXEVCZNHS-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
149-45-1 9001-09-6 |
physical_description |
Solid; [Merck Index] Off-white crystalline powder; [Acros Organics MSDS] |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
149-46-2 (parent cpd) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2-Dihydroxybenzene-3,5-Disulfonic Acid Disodium Salt Tiron |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Tiron primarily functions as a metal chelator and an antioxidant.
A: * Molecular Formula: C6H6O8S2Na2·H2O* Molecular Weight: 354.22 g/mol* Spectroscopic Data: this compound exhibits characteristic peaks in various spectroscopic analyses, including UV-Vis spectrophotometry, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy. For instance, UV-Vis spectrophotometry is commonly employed to study this compound adsorption onto materials like alumina []. FTIR analysis provides insights into the adsorption mechanism of this compound, revealing the involvement of its alcohol groups in forming inner-sphere complexes with metal ions []. Additionally, 1H and 17O NMR relaxometric studies have been utilized to investigate the Fe(III)-Tiron system in solution, providing valuable information about the structure and dynamics of the formed complexes [].
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